molecular formula C12H15BFNO3 B1437261 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid CAS No. 874219-30-4

4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid

Cat. No. B1437261
M. Wt: 251.06 g/mol
InChI Key: LWRYZTKUVJDPFY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, also known as FPCB, is a boronic acid derivative . It has a molecular weight of 251.07 . The compound is used in scientific experiments due to its unique properties.


Synthesis Analysis

The synthesis of 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid involves several raw materials such as 4-Carboxyphenylboronic acid, Acetonitrile, 1-Hydroxybenzotriazole, 2,2’-Azobis (2-methylpropionitrile), N,N-Dimethylformamide, 4-Vinylbenzyl chloride, Styrene, Piperidine, Divinylbenzene, and N,N’-Diisopropylcarbodiimide .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid is 1S/C12H15BFNO3/c14-11-5-4-9 (13 (17)18)8-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Cancer Research Applications

One significant area where derivatives similar to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid find applications is in cancer research. For example, compounds structurally related to this chemical have been studied for their potential to inhibit Aurora kinase A, which plays a pivotal role in cell division and is a target for cancer therapy. Such inhibitors can be crucial in developing treatments for various cancers by targeting the cell cycle and mitosis mechanisms (ロバート ヘンリー,ジェームズ, 2006).

Antifungal Activity

Compounds related to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, such as 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, have been investigated for their fungicidal activity. Studies have demonstrated that these compounds exhibit significant inhibitory activity against various filamentous fungi, highlighting their potential as antifungal agents. This is particularly relevant for developing treatments against fungal infections that are resistant to standard antibiotics (D. Wieczorek et al., 2014).

Neuropharmacology

The synthesis of neuroleptic agents, which are crucial in studying and treating mental disorders, has also been explored using compounds bearing a close resemblance to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid. These compounds have been synthesized for use in metabolic studies, contributing to our understanding of neuroleptic drugs' pharmacokinetics and pharmacodynamics (I. Nakatsuka et al., 1981).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRYZTKUVJDPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660217
Record name [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid

CAS RN

874219-30-4
Record name [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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